Cas no 186589-17-3 (BENZENE, 1,3-DICHLORO-2-ISOCYANATO-5-(TRIFLUOROMETHOXY)-)

Benzene, 1,3-dichloro-2-isocyanato-5-(trifluoromethoxy)- is a specialized aromatic compound featuring reactive isocyanate and chloro substituents, along with a trifluoromethoxy group. Its unique structure makes it valuable in synthesizing high-performance polymers, agrochemicals, and pharmaceuticals, where enhanced stability and reactivity are required. The presence of electron-withdrawing groups (chloro and trifluoromethoxy) influences its electrophilic properties, facilitating selective reactions in organic synthesis. The isocyanate group offers versatility for cross-linking or functionalization, while the trifluoromethoxy moiety contributes to lipophilicity and metabolic resistance. This compound is particularly useful in applications demanding precise molecular modifications, such as advanced material science or bioactive compound development. Proper handling is essential due to its reactivity and potential hazards.
BENZENE, 1,3-DICHLORO-2-ISOCYANATO-5-(TRIFLUOROMETHOXY)- structure
186589-17-3 structure
Product Name:BENZENE, 1,3-DICHLORO-2-ISOCYANATO-5-(TRIFLUOROMETHOXY)-
CAS No:186589-17-3
MF:C8H2Cl2F3NO2
MW:272.008190631866
CID:3367052
PubChem ID:45156947
Update Time:2025-06-28

BENZENE, 1,3-DICHLORO-2-ISOCYANATO-5-(TRIFLUOROMETHOXY)- Chemical and Physical Properties

Names and Identifiers

    • BENZENE, 1,3-DICHLORO-2-ISOCYANATO-5-(TRIFLUOROMETHOXY)-
    • DB-086172
    • SCHEMBL3000760
    • 1,3-dichloro-2-isocyanato-5-(trifluoromethoxy)benzene
    • 186589-17-3
    • 1,3-Dichloro-2-isocyanato-5-[(trifluoromethyl)oxy]benzene
    • EN300-11774194
    • Inchi: 1S/C8H2Cl2F3NO2/c9-5-1-4(16-8(11,12)13)2-6(10)7(5)14-3-15/h1-2H
    • InChI Key: DPLVYMLTELJBFG-UHFFFAOYSA-N
    • SMILES: ClC1C(=C(C=C(C=1)OC(F)(F)F)Cl)N=C=O

Computed Properties

  • Exact Mass: 270.9414682Da
  • Monoisotopic Mass: 270.9414682Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 38.7Ų

BENZENE, 1,3-DICHLORO-2-ISOCYANATO-5-(TRIFLUOROMETHOXY)- Pricemore >>

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Additional information on BENZENE, 1,3-DICHLORO-2-ISOCYANATO-5-(TRIFLUOROMETHOXY)-

Chemical Profile of BENZENE, 1,3-DICHLORO-2-ISOCYANATO-5-(TRIFLUOROMETHOXY)- (CAS No. 186589-17-3)

BENZENE, 1,3-DICHLORO-2-ISOCYANATO-5-(TRIFLUOROMETHOXY)-, identified by its Chemical Abstracts Service (CAS) number 186589-17-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of halogenated isocyanates, a subset of molecules that feature both isocyanate (-NCO) and halogen substituents, which contribute to its unique reactivity and potential applications.

The structural configuration of this compound consists of a benzene ring substituted with chloro and trifluoromethoxy groups at the 1,3 and 5 positions, respectively, with an isocyanato group (-NCO) at the 2-position. This arrangement imparts a high degree of electronic unsaturation and reactivity, making it a valuable intermediate in synthetic organic chemistry. The presence of both electron-withdrawing (trifluoromethoxy) and electron-donating (chloro) groups creates a complex interplay of electronic effects that influences its chemical behavior.

In recent years, the pharmaceutical industry has shown increasing interest in halogenated isocyanates due to their role as key intermediates in the synthesis of bioactive molecules. Specifically, BENZENE, 1,3-DICHLORO-2-ISOCYANATO-5-(TRIFLUOROMETHOXY)- has been explored as a precursor in the development of novel therapeutic agents. The isocyanate functional group is particularly significant in medicinal chemistry, as it can undergo various transformations to yield amides, ureas, and carbamates—structures that are prevalent in many drugs used to treat conditions such as inflammation, cancer, and infectious diseases.

One of the most compelling aspects of this compound is its utility in constructing heterocyclic frameworks. Researchers have leveraged its reactivity to develop new derivatives with enhanced pharmacological properties. For instance, studies have demonstrated that incorporating the isocyanato moiety into heterocyclic scaffolds can improve binding affinity to biological targets. This has led to the discovery of several lead compounds that are currently undergoing further optimization for clinical use.

The trifluoromethoxy group in the molecule plays a crucial role in modulating its pharmacokinetic profile. Fluoro-substituents are well-known for their ability to enhance metabolic stability and lipophilicity, which can be critical factors in drug design. By integrating this group into the molecular structure, chemists can fine-tune properties such as solubility and bioavailability, making BENZENE, 1,3-DICHLORO-2-ISOCYANATO-5-(TRIFLUOROMETHOXY)- an attractive building block for drug development.

Recent advancements in computational chemistry have also highlighted the potential of this compound as a scaffold for virtual screening campaigns. Molecular modeling studies indicate that it can interact with a variety of biological targets through multiple binding modes. This versatility makes it a promising candidate for designing drugs with broad therapeutic scope. Furthermore, green chemistry principles have been applied to improve synthetic routes for this compound, reducing waste and energy consumption while maintaining high yields.

In materials science, the unique properties of this compound have been exploited in the development of advanced polymers and coatings. The combination of halogenated aromatic rings and isocyanate functionality allows for the creation of materials with enhanced thermal stability and mechanical strength. These properties are particularly valuable in applications where durability and resistance to environmental degradation are essential.

The synthesis of BENZENE, 1,3-DICHLORO-2-ISOCYANATO-5-(TRIFLUOROMETHOXY)- typically involves multi-step reactions starting from commercially available precursors such as chlorobenzene derivatives. The introduction of fluorine atoms often requires specialized synthetic methodologies to ensure high selectivity and yield. Advances in catalytic processes have made it possible to perform these transformations more efficiently while minimizing side reactions.

Industrial applications of this compound are expanding as researchers uncover new ways to harness its reactivity. For example, it has been used in the production of specialty chemicals that serve as crosslinking agents for polyurethane formulations. These materials find use in industries ranging from automotive manufacturing to construction due to their excellent performance characteristics.

The safety profile of BENZENE, 1,3-DICHLORO-2-ISOCYANATO-5-(TRIFLUOROMETHOXY)- is an important consideration during handling and storage. While it does not fall under any hazardous material classifications that restrict its use in research or industrial settings under proper conditions, appropriate precautions should always be taken when working with reactive intermediates like this one. Standard laboratory practices such as using personal protective equipment (PPE) and working in well-ventilated areas are recommended.

Future research directions for this compound include exploring its potential as an agrochemical intermediate. The structural features present make it a candidate for developing novel pesticides or herbicides with improved efficacy and environmental compatibility. Additionally, investigations into its role as a catalyst or ligand in transition metal-catalyzed reactions could open up new synthetic pathways with broad applicability.

In conclusion,BENZENE, 1,3-DICHLORO-2-ISOCYANATO-5-(TRIFLUOROMETHOXY)- (CAS No. 186589-17-3) represents a versatile molecule with significant potential across multiple scientific disciplines. Its unique structural features enable applications ranging from pharmaceutical development to advanced materials engineering, underscoring its importance as both a research tool and an industrial chemical, contributing to innovation in modern chemistry.

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